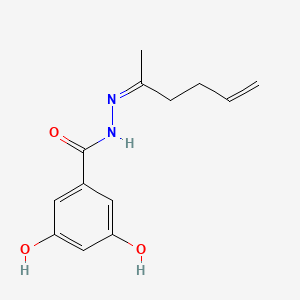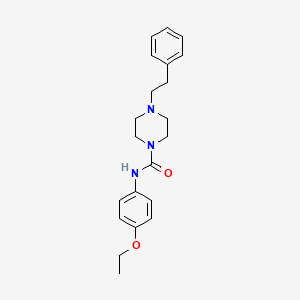
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that is involved in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
Wirkmechanismus
As mentioned earlier, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which can have a range of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning that it reduces the activity of neurons in the brain. By increasing GABA levels, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid can help to reduce overexcitation and restore normal neuronal function.
Biochemical and Physiological Effects:
The effects of 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid on the brain and body are complex and multifaceted. Some of the key biochemical and physiological effects of 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid include:
- Increased GABA levels in the brain, which can help to reduce overexcitation and restore normal neuronal function.
- Improved cognitive function, such as memory and learning.
- Reduced anxiety-like behavior and symptoms of depression.
- Reduced drug cravings and withdrawal symptoms in addiction.
- Potential neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid has several advantages for use in laboratory experiments. For example, it is highly selective for GABA transaminase, meaning that it does not interact with other enzymes or neurotransmitters in the brain. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to its use. For example, 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid has a relatively short half-life in the body, meaning that it may need to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to work with in certain contexts.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid. Some possible areas of investigation include:
- Further studies on its potential therapeutic applications in various neurological and psychiatric disorders.
- Investigating its mechanisms of action in more detail, including its effects on specific brain regions and neuronal pathways.
- Developing more efficient methods for synthesizing and administering 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid.
- Investigating its potential interactions with other neurotransmitters and enzymes in the brain.
- Exploring its potential as a tool for studying the role of GABA in brain function and dysfunction.
Synthesemethoden
The synthesis of 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid involves several steps, starting with the preparation of the cyclopropylacetic acid and 2-naphthol. These two compounds are then reacted together to form the corresponding ester, which is subsequently converted to the piperidinecarboxylic acid through a series of chemical reactions. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that 1-(cyclopropylacetyl)-4-(2-naphthyloxy)-4-piperidinecarboxylic acid can improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and bipolar disorder. It has also been investigated as a potential treatment for addiction, as increased GABA levels in the brain can help to reduce drug cravings and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-(2-cyclopropylacetyl)-4-naphthalen-2-yloxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-19(13-15-5-6-15)22-11-9-21(10-12-22,20(24)25)26-18-8-7-16-3-1-2-4-17(16)14-18/h1-4,7-8,14-15H,5-6,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLAAQZZRQEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)

![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)
![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)

![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5397078.png)


![1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5397108.png)
![8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5397117.png)
![6-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5397122.png)
![(2S,5R)-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,5-dimethylpiperazine hydrochloride](/img/structure/B5397131.png)